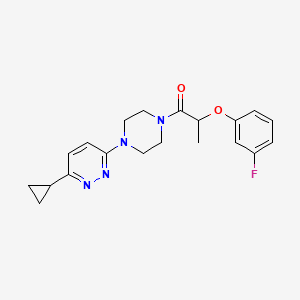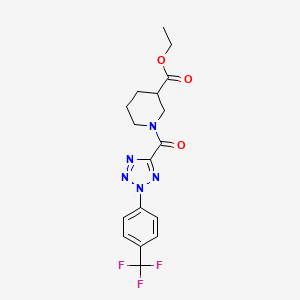
ethyl 1-(2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carbonyl)piperidine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-(2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carbonyl)piperidine-3-carboxylate is a useful research compound. Its molecular formula is C17H18F3N5O3 and its molecular weight is 397.358. The purity is usually 95%.
BenchChem offers high-quality ethyl 1-(2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carbonyl)piperidine-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 1-(2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carbonyl)piperidine-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Drug Design and Development
The piperidine moiety is a common feature in many pharmaceutical compounds, and the presence of the trifluoromethyl group can enhance the metabolic stability of drugs . This compound could serve as a precursor or intermediate in the synthesis of novel drugs with potential therapeutic applications. Its structural complexity allows for the creation of diverse derivatives, which can be screened for various biological activities.
Biological Activity Studies
Piperidine derivatives are known to exhibit a wide range of biological activities. The trifluoromethyl group in particular is associated with increased lipophilicity, which can improve drug absorption and membrane permeability . Researchers can utilize this compound to study its pharmacokinetics and pharmacodynamics, as well as to explore its potential as a lead compound in drug discovery.
Material Science
The unique chemical structure of this compound, particularly the tetrazole ring, may offer applications in material science. Tetrazoles are known for their energetic properties and can be used in the development of new materials with specific thermal and mechanical characteristics .
Agricultural Chemistry
In the field of agricultural chemistry, such compounds can be investigated for their potential use as precursors to synthesize pesticides or herbicides. The trifluoromethyl group is often found in agrochemicals due to its ability to resist degradation in the environment .
Analytical Chemistry
This compound can be used as a standard or reference material in analytical chemistry to develop new methods for the detection and quantification of similar structures in complex mixtures. Its distinct chemical signature allows for the development of sensitive and selective analytical techniques .
Chemical Synthesis Research
The compound’s reactive functional groups, such as the carboxylate ester, make it a valuable reagent in organic synthesis. It can be used to study multicomponent reactions, cyclization processes, and the synthesis of heterocyclic compounds .
Eigenschaften
IUPAC Name |
ethyl 1-[2-[4-(trifluoromethyl)phenyl]tetrazole-5-carbonyl]piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N5O3/c1-2-28-16(27)11-4-3-9-24(10-11)15(26)14-21-23-25(22-14)13-7-5-12(6-8-13)17(18,19)20/h5-8,11H,2-4,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQDCDRFWIDJMPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=O)C2=NN(N=N2)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 1-(2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carbonyl)piperidine-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

methanone](/img/structure/B2961279.png)
![1'-(4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carbonyl)-[1,4'-bipiperidine]-4'-carboxamide](/img/structure/B2961281.png)
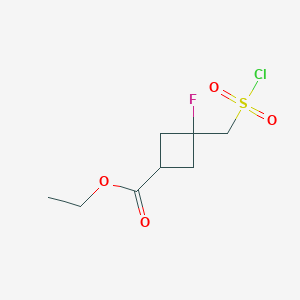
![6-(4-Chlorophenyl)-2-[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2961285.png)
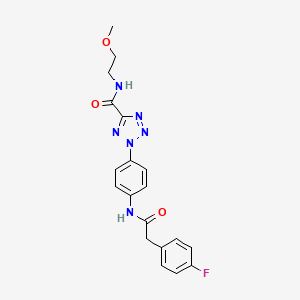

![Acetic acid, 2-[[5-(1,3-benzodioxol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio]-, hydrazide](/img/structure/B2961289.png)
![4-[(4-Methylphenyl)methyl]-1,4-thiazinane 1,1-dioxide](/img/structure/B2961291.png)
![ethyl 4-{[1,3-dimethyl-2,6-dioxo-7-(2-oxo-2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/structure/B2961294.png)
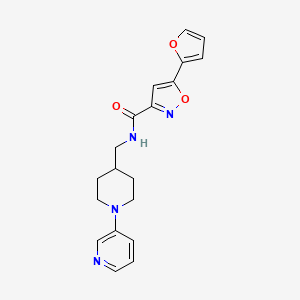
![1-Methyl-3-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)-1,2-dihydropyridin-2-one](/img/structure/B2961296.png)
![2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]thio}-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2961298.png)
